molecular formula C11H12ClNO3 B1312894 Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate CAS No. 852063-32-2

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate

Cat. No.: B1312894
CAS No.: 852063-32-2
M. Wt: 241.67 g/mol
InChI Key: HYJCUSFTYDWKMU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate involves its interaction with specific molecular targets. The chlorine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-bromo-3-pyridyl)-4-oxobutyrate
  • Ethyl 4-(2-fluoro-3-pyridyl)-4-oxobutyrate
  • Ethyl 4-(2-iodo-3-pyridyl)-4-oxobutyrate

Uniqueness

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions

Properties

IUPAC Name

ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-10(15)6-5-9(14)8-4-3-7-13-11(8)12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJCUSFTYDWKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470278
Record name Ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852063-32-2
Record name Ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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